![molecular formula C12H15N3O2S B241532 2-(3-Isobutyrylthioureido)benzamide](/img/structure/B241532.png)
2-(3-Isobutyrylthioureido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Isobutyrylthioureido)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as IBTBA, and its molecular formula is C12H16N2O2S.
Wirkmechanismus
The mechanism of action of 2-(3-Isobutyrylthioureido)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to have potent inhibitory effects on various enzymes, including carbonic anhydrase and urease.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Isobutyrylthioureido)benzamide has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been shown to have potential anticancer activity, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-Isobutyrylthioureido)benzamide in lab experiments is its unique chemical structure, which makes it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(3-Isobutyrylthioureido)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as biochemistry and pharmacology.
Synthesemethoden
The synthesis of 2-(3-Isobutyrylthioureido)benzamide involves the reaction between 3-amino benzoic acid and isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to form the final product, which is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-Isobutyrylthioureido)benzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Its unique chemical structure and properties make it a promising candidate for drug discovery research.
Eigenschaften
Produktname |
2-(3-Isobutyrylthioureido)benzamide |
---|---|
Molekularformel |
C12H15N3O2S |
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
2-(2-methylpropanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C12H15N3O2S/c1-7(2)11(17)15-12(18)14-9-6-4-3-5-8(9)10(13)16/h3-7H,1-2H3,(H2,13,16)(H2,14,15,17,18) |
InChI-Schlüssel |
RLZAOEBBBPYDJK-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Kanonische SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.